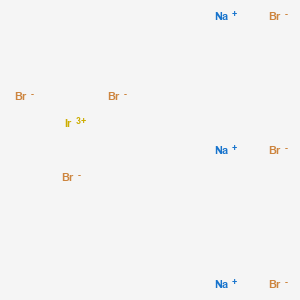
Trisodium hexabromoiridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium hexabromoiridate: is a coordination complex with the molecular formula Br₆IrNa₃ It is composed of an iridium ion in the +3 oxidation state, coordinated with six bromide ions and three sodium ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trisodium hexabromoiridate typically involves the reaction of iridium(III) chloride with sodium bromide in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
IrCl3+6NaBr→Na3[IrBr6]+3NaCl
The reaction mixture is then filtered, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound with high purity and yield. The production is carried out in specialized reactors designed to handle the specific reaction conditions required for the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Trisodium hexabromoiridate undergoes various types of chemical reactions, including:
Oxidation: The iridium center can undergo oxidation reactions, leading to the formation of higher oxidation state complexes.
Reduction: The compound can be reduced to form lower oxidation state iridium complexes.
Substitution: The bromide ligands can be substituted with other ligands, such as chloride or cyanide, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions are typically carried out in aqueous or organic solvents, with the addition of the desired ligand.
Major Products Formed:
Oxidation: Formation of iridium(IV) complexes.
Reduction: Formation of iridium(I) or iridium(II) complexes.
Substitution: Formation of new coordination complexes with different ligands.
Applications De Recherche Scientifique
Chemistry: Trisodium hexabromoiridate is used as a precursor for the synthesis of various iridium-based complexes
Biology and Medicine: Iridium complexes, including this compound, have shown promise as anticancer agents. Their unique chemical properties allow them to interact with biological molecules, leading to potential therapeutic applications .
Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes. Its stability and reactivity make it suitable for applications in the chemical and pharmaceutical industries.
Mécanisme D'action
The mechanism of action of Trisodium hexabromoiridate involves its interaction with molecular targets through coordination chemistry. The iridium center can form bonds with various ligands, leading to changes in the electronic structure and reactivity of the complex. These interactions can affect biological pathways and molecular targets, making the compound useful in medicinal chemistry and catalysis.
Comparaison Avec Des Composés Similaires
Trisodium;iridium(3+);hexachloride: Similar structure but with chloride ligands instead of bromide.
Trisodium;iridium(3+);hexacyanide: Contains cyanide ligands, leading to different chemical properties.
Trisodium;platinum(3+);hexabromide: Platinum analog with similar coordination environment.
Uniqueness: Trisodium hexabromoiridate is unique due to the presence of bromide ligands, which impart distinct chemical properties compared to its chloride and cyanide analogs
Propriétés
Numéro CAS |
52352-03-1 |
|---|---|
Formule moléculaire |
Br6IrNa3 |
Poids moléculaire |
740.6 g/mol |
Nom IUPAC |
trisodium;iridium(3+);hexabromide |
InChI |
InChI=1S/6BrH.Ir.3Na/h6*1H;;;;/q;;;;;;+3;3*+1/p-6 |
Clé InChI |
IRJFCWPVAMSCQM-UHFFFAOYSA-H |
SMILES |
[Na+].[Na+].[Na+].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Ir+3] |
SMILES canonique |
[Na+].[Na+].[Na+].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















